(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one
Overview
Description
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one is a synthetic organic compound belonging to the class of pyranones It is characterized by a hexyl group at the third position and an undecyl group at the sixth position of the dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexyl and undecyl alcohols.
Formation of Pyran Ring: The key step involves the formation of the pyran ring through a cyclization reaction. This can be achieved using acid-catalyzed cyclization of the corresponding hydroxy acids or through a Diels-Alder reaction.
Stereoselective Synthesis: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries to ensure the formation of the (S)-enantiomer.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors for the cyclization reaction to produce the compound in bulk quantities.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and yield of the production process.
Automation and Control: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or acyl groups into the pyran ring.
Scientific Research Applications
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological or chemical context, but may include inhibition of microbial growth, modulation of enzyme activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Hexyl-5,6-dihydro-6-decyl-2H-pyran-2-one: Similar structure with a decyl group instead of an undecyl group.
(S)-3-Hexyl-5,6-dihydro-6-dodecyl-2H-pyran-2-one: Similar structure with a dodecyl group instead of an undecyl group.
(S)-3-Hexyl-5,6-dihydro-6-octyl-2H-pyran-2-one: Similar structure with an octyl group instead of an undecyl group.
Uniqueness
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one is unique due to its specific combination of hexyl and undecyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTFVBMYNOKWQP-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1CC=C(C(=O)O1)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562127 | |
Record name | (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-64-1 | |
Record name | 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-6-undecyl-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130676-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orlistat hexyl undecyl pyranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORLISTAT HEXYL UNDECYL PYRANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UHB3M28SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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